(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
CAS No.: 91874-85-0
Cat. No.: VC21347448
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 91874-85-0 |
---|---|
Molecular Formula | C12H12N2O |
Molecular Weight | 200.24 g/mol |
IUPAC Name | (2,3-dimethylphenyl)-(1H-imidazol-5-yl)methanone |
Standard InChI | InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)12(15)11-6-13-7-14-11/h3-7H,1-2H3,(H,13,14) |
Standard InChI Key | RXMJMOMMINVJMY-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CN=CN2)C |
Chemical Structure and Properties
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone is an organic compound characterized by its imidazole and dimethylphenyl moieties connected by a methanone (ketone) bridge. This compound exhibits specific physicochemical properties that influence its behavior in biological systems and synthetic applications.
Molecular Characteristics
The compound possesses the following fundamental characteristics:
The structure features an imidazole ring with a free NH group (1H-imidazol) connected at the 4-position to a carbonyl group, which in turn bonds to a 2,3-dimethylphenyl group. This arrangement creates a relatively planar molecule with specific electronic distribution that influences its reactivity and binding capabilities.
Physical Properties
The compound is typically obtained as a crystalline solid. Its stability at room temperature makes it convenient for laboratory handling and storage without special conditions . The presence of the imidazole ring with its NH group confers hydrogen bond donor capabilities, while the carbonyl oxygen can serve as a hydrogen bond acceptor, providing important interaction points for biological applications.
Synthesis Methodologies
Several synthetic routes exist for the preparation of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone, with oxidation of the corresponding alcohol derivative being a common approach.
Alternative Synthetic Routes
Alternative approaches may involve:
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Direct coupling of appropriately functionalized imidazole and dimethylphenyl precursors
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Acylation reactions using activated carboxylic acid derivatives
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Functional group interconversions from related imidazole derivatives
The specific synthetic route chosen typically depends on reagent availability, scale requirements, and the need to avoid protecting group manipulations.
Biological and Pharmaceutical Significance
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone possesses structural features that confer potential biological activity and pharmaceutical relevance.
Protein Degrader Building Block
The compound is classified within the product family of "Protein Degrader Building Blocks" . This designation indicates its potential utility in the development of proteolysis-targeting chimeras (PROTACs) or similar targeted protein degradation technologies. These approaches represent cutting-edge strategies in drug discovery, aiming to selectively eliminate disease-causing proteins through the cell's own degradation machinery.
Table 1: Key Applications of (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
Relationship to Pharmaceutical Compounds
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone has been specifically identified in pharmaceutical contexts, particularly in relation to detomidine production.
Role in Detomidine Synthesis
The compound has been documented as a potential impurity in detomidine hydrochloride preparations. Pharmaceutical-grade detomidine hydrochloride should be "substantially free of iso-detomidine and (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone" . This indicates that the compound is likely an intermediate or side-product in detomidine synthesis pathways.
Detomidine is an alpha-2 adrenergic receptor agonist with sedative and analgesic properties used in veterinary medicine. The structural relationship between (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone and detomidine involves the carbonyl group of the former, which would be reduced to form the hydroxyl group present in detomidine.
Structural Relationships with Tritylated Derivatives
The compound bears structural similarity to tritylated derivatives that serve as protected intermediates in various synthetic pathways.
Research Applications
As a protein degrader building block, the compound finds application in:
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Medicinal chemistry research for the development of targeted protein degraders
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Structure-activity relationship studies
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Fragment-based drug discovery
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Synthetic methodology development
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